[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469671
InChI: InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-16-9-11-17(12-10-16)23(3)20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,24)/t16?,17?,18-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13469671

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate
Standard InChI InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-16-9-11-17(12-10-16)23(3)20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,24)/t16?,17?,18-/m0/s1
Standard InChI Key JISCDUDATMIEBP-ABHNRTSZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexyl ring substituted at the 4-position with an amide-linked (S)-2-amino-3-methylbutyryl group. The nitrogen of the cyclohexylamine is further functionalized with a methylcarbamate group, which is esterified to a benzyl moiety . The stereochemistry at the (S)-configured amino acid residue is critical for its biological interactions, as evidenced by similar carbamate derivatives .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC20H31N3O3\text{C}_{20}\text{H}_{31}\text{N}_{3}\text{O}_{3}PubChem
Molecular Weight361.5 g/molVulcanChem
IUPAC Namebenzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamateAK Scientific
SolubilityLow aqueous solubility; soluble in DMSO, methanolSafety Data
StabilityStable under standard conditions; sensitive to strong acids/basesVulcanChem

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves three key steps:

  • Amide Formation: Coupling (S)-2-amino-3-methylbutyric acid with 4-aminocyclohexanol using carbodiimide-based reagents .

  • Carbamate Introduction: Reacting the intermediate with methyl isocyanate in anhydrous dichloromethane .

  • Benzyl Esterification: Final benzylation using benzyl bromide under basic conditions.

Yield optimization (typically 45–60%) requires precise temperature control (–20°C during carbamate formation) and inert atmospheres . Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity .

Analytical Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, benzyl), 4.51 (s, 2H, CH2_2-O), 3.65–3.58 (m, 1H, cyclohexyl), 2.85 (s, 3H, N-CH3_3) .

  • MS: ESI-MS m/z 362.2 [M+H]+^+ .

Pharmacological Activity and Mechanisms

Proteolytic Stability

The carbamate group confers resistance to hydrolysis by esterases, extending plasma half-life compared to amide analogs . Metabolic studies in vitro (human liver microsomes) indicate slow conversion to the free carboxylic acid, a trait advantageous for prodrug design .

Applications in Medicinal Chemistry

Intermediate in Drug Development

This compound serves as a precursor in synthesizing protease inhibitors and kinase-targeted therapies . For example:

  • HIV Protease Inhibitors: Structural analogs like darunavir incorporate carbamate motifs to enhance binding affinity .

  • Anticancer Agents: Carbamate-bearing compounds exhibit improved tumor penetration and reduced off-target toxicity .

ParameterValueSource
GHS Pictograms![GHS07](https://examp AK Scientific
First Aid MeasuresFlush eyes with water; wash skin with soapSDS
Storage Conditions2–8°C in airtight containerVulcanChem

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